

Technical Support Center: Troubleshooting Dalbavancin Non-Susceptible *S. aureus*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dalvance*

Cat. No.: *B8068804*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dalbavancin non-susceptible *Staphylococcus aureus* strains in their experiments.

Frequently Asked Questions (FAQs)

1. My *S. aureus* isolate shows an elevated dalbavancin MIC. How can I confirm this result?

An elevated Minimum Inhibitory Concentration (MIC) for dalbavancin should be confirmed using a reference method to rule out technical error. The recommended method is broth microdilution (BMD) according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. It is crucial to supplement the cation-adjusted Mueller-Hinton broth (CAMHB) with 0.002% polysorbate-80 to prevent the drug from adhering to plastic surfaces, which can falsely elevate MIC readings.^[1]

2. What are the common technical pitfalls when performing dalbavancin susceptibility testing?

Inconsistent dalbavancin MIC results can arise from several factors:

- **Absence of Polysorbate-80:** Dalbavancin is a lipoglycopeptide that can adhere to plastic labware. Failure to add a surfactant like polysorbate-80 (final concentration of 0.002%) to the broth can lead to a lower effective drug concentration and falsely elevated MICs.^[1]

- Improper Solvent for Dalbavancin Stock: Dimethyl sulfoxide (DMSO) is the preferred solvent for preparing dalbavancin stock solutions.[1]
- Incorrect Inoculum Density: Ensure the bacterial inoculum is prepared to a 0.5 McFarland standard to achieve a confluent or near-confluent lawn of growth.
- Reading Errors with Etest: When using gradient strips like Etest, ensure the MIC is read at the point of complete inhibition of bacterial growth.

3. What is the expected dalbavancin MIC for susceptible *S. aureus*?

According to the U.S. Food and Drug Administration (FDA), *S. aureus* isolates with a dalbavancin MIC of ≤ 0.12 $\mu\text{g/mL}$ are considered susceptible.[2] The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has a breakpoint of ≤ 0.125 mg/L. Dalbavancin generally demonstrates potent activity against *S. aureus*, with MIC90 values (the MIC required to inhibit 90% of isolates) often reported at 0.06 $\mu\text{g/mL}$. [2]

4. My confirmed dalbavancin non-susceptible isolate also shows reduced susceptibility to vancomycin and daptomycin. Is this expected?

Yes, cross-resistance between dalbavancin, vancomycin, and daptomycin has been observed. [3] The primary mechanism of dalbavancin non-susceptibility often involves modifications to the bacterial cell wall, which can also affect the activity of other glycopeptides and lipopeptides.

5. What are the known mechanisms of dalbavancin non-susceptibility in *S. aureus*?

The primary mechanisms of acquired dalbavancin non-susceptibility in *S. aureus* are:

- Increased Cell Wall Thickness: A thicker peptidoglycan layer can trap dalbavancin molecules, preventing them from reaching their target at the cell membrane.
- Mutations in the WalkR Two-Component System: The WalkR system is a key regulator of cell wall metabolism.[4][5][6] Mutations in the sensor kinase walkK or the response regulator walR can lead to dysregulation of genes involved in cell wall synthesis and turnover, contributing to a resistant phenotype.

6. How can I investigate the potential mechanisms of resistance in my non-susceptible isolate?

To investigate the mechanisms of resistance, you can:

- **Measure Cell Wall Thickness:** This can be done using Transmission Electron Microscopy (TEM).
- **Sequence Key Genes:** Sequence the *walK* and *walR* genes to identify potential mutations. Whole-genome sequencing can provide a more comprehensive view of genetic changes.

Data Presentation

Table 1: Comparative MIC Values for Dalbavancin and Other Glycopeptides against *S. aureus*

Antibiotic	Susceptible <i>S. aureus</i> MIC50/90 (µg/mL)	Daptomycin-Non- Susceptible <i>S. aureus</i> MIC50/90 (µg/mL)
Dalbavancin	0.06 / 0.06	0.06 / 0.12
Vancomycin	1 / 1	2 / 2
Daptomycin	0.25 / 0.5	-

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Protocol 1: Dalbavancin Broth Microdilution (BMD) Susceptibility Testing

This protocol is adapted from the CLSI M07 guidelines.

Materials:

- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Dalbavancin powder
- Dimethyl sulfoxide (DMSO)

- Polysorbate-80 (Tween 80)
- 96-well microtiter plates
- *S. aureus* isolate
- *S. aureus* ATCC 29213 (Quality Control strain)
- 0.5 McFarland standard
- Spectrophotometer

Procedure:

- Dalbavancin Stock Solution: Prepare a stock solution of dalbavancin in DMSO.
- Working Solution: Prepare a working solution of dalbavancin in CAMHB supplemented with a final concentration of 0.002% polysorbate-80.
- Serial Dilutions: Perform two-fold serial dilutions of the dalbavancin working solution in the 96-well plate using CAMHB with 0.002% polysorbate-80.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Quality Control: Test the *S. aureus* ATCC 29213 strain in parallel. The expected dalbavancin MIC range for this strain is 0.03-0.12 µg/mL.^[7]
- Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
- Reading the MIC: The MIC is the lowest concentration of dalbavancin that completely inhibits visible bacterial growth.

Protocol 2: Transmission Electron Microscopy (TEM) for Cell Wall Thickness Measurement

Materials:

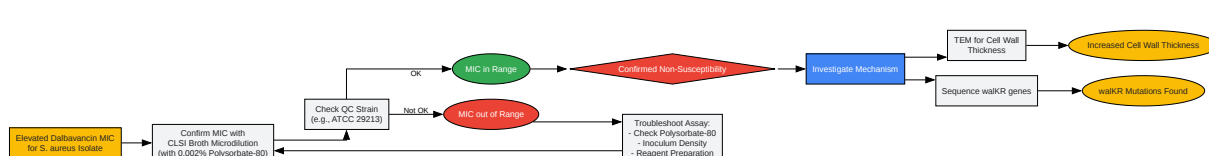
- *S. aureus* cultures (test isolate and susceptible control)
- Phosphate-buffered saline (PBS)
- 2.5% glutaraldehyde in PBS (primary fixative)
- 1% osmium tetroxide in PBS (secondary fixative)
- Ethanol series (for dehydration)
- Propylene oxide
- Epoxy resin
- Uranyl acetate and lead citrate (stains)
- Transmission Electron Microscope

Procedure:

- **Cell Preparation:** Grow *S. aureus* isolates to mid-log phase. Harvest the cells by centrifugation and wash with PBS.
- **Primary Fixation:** Resuspend the cell pellet in 2.5% glutaraldehyde and incubate for at least 2 hours at 4°C.
- **Washing:** Wash the fixed cells with PBS.
- **Secondary Fixation:** Resuspend the cells in 1% osmium tetroxide for 1-2 hours at room temperature.
- **Dehydration:** Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

- Infiltration: Infiltrate the samples with propylene oxide and then a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.
- Embedding and Polymerization: Embed the samples in fresh epoxy resin and polymerize at 60°C for 48 hours.
- Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.
- Staining: Stain the sections with uranyl acetate and lead citrate.
- Imaging: Examine the sections using a TEM. Capture images of cross-sectioned bacterial cells at high magnification.
- Measurement: Measure the cell wall thickness of multiple cells for both the test and control isolates using image analysis software.

Visualizations



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Caption: Troubleshooting workflow for dalbavancin non-susceptible *S. aureus*.



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Caption: Simplified WalKR signaling pathway in *S. aureus*.

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- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Dalbavancin Non-Susceptible *S. aureus*]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8068804#troubleshooting-dalbavancin-non-susceptible-s-aureus-strains]

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